molecular formula C12H12O4S B12637634 4-(4-Formylphenyl)but-3-yn-1-yl methanesulfonate CAS No. 919088-09-8

4-(4-Formylphenyl)but-3-yn-1-yl methanesulfonate

Cat. No.: B12637634
CAS No.: 919088-09-8
M. Wt: 252.29 g/mol
InChI Key: YYRADVDVFLHNRY-UHFFFAOYSA-N
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Description

4-(4-Formylphenyl)but-3-yn-1-yl methanesulfonate is an organic compound with the molecular formula C₁₂H₁₂O₄S It is a derivative of methanesulfonate and contains a formyl group attached to a phenyl ring, which is further connected to a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylphenyl)but-3-yn-1-yl methanesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-formylphenylacetylene and methanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the methanesulfonate ester.

    Procedure: The 4-formylphenylacetylene is reacted with methanesulfonyl chloride under anhydrous conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylphenyl)but-3-yn-1-yl methanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-(4-Carboxyphenyl)but-3-yn-1-yl methanesulfonate.

    Reduction: 4-(4-Hydroxyphenyl)but-3-yn-1-yl methanesulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Formylphenyl)but-3-yn-1-yl methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl and methanesulfonate groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Formylphenyl)but-3-yn-1-yl methanesulfonate involves its reactive functional groups:

    Formyl Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity.

    Methanesulfonate Group: Acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    3-Butynyl methanesulfonate: Similar structure but lacks the formyl group.

    4-Tosyloxy-1-butyne: Contains a tosylate group instead of a methanesulfonate group.

    4-(4-Methylphenyl)but-3-yn-1-yl methanesulfonate: Similar structure but with a methyl group instead of a formyl group.

Properties

CAS No.

919088-09-8

Molecular Formula

C12H12O4S

Molecular Weight

252.29 g/mol

IUPAC Name

4-(4-formylphenyl)but-3-ynyl methanesulfonate

InChI

InChI=1S/C12H12O4S/c1-17(14,15)16-9-3-2-4-11-5-7-12(10-13)8-6-11/h5-8,10H,3,9H2,1H3

InChI Key

YYRADVDVFLHNRY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC#CC1=CC=C(C=C1)C=O

Origin of Product

United States

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